molecular formula C15H9N3O3 B11847783 2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile

2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile

Cat. No.: B11847783
M. Wt: 279.25 g/mol
InChI Key: GYHPNCXVNLRNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile" features a unique heterocyclic architecture combining a 1,4-dioxane ring fused to a quinoline scaffold, with a methylene-linked malononitrile group at position 6. The quinoline moiety, a bicyclic system comprising a benzene ring fused to pyridine, is substituted with a ketone group at position 7, while the dioxane ring introduces oxygen atoms at positions 1 and 7. Such structural features suggest applications in medicinal chemistry (e.g., as kinase inhibitors or antimicrobial agents) or materials science (e.g., as fluorophores or electron-deficient building blocks) .

Properties

Molecular Formula

C15H9N3O3

Molecular Weight

279.25 g/mol

IUPAC Name

2-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methylidene]propanedinitrile

InChI

InChI=1S/C15H9N3O3/c16-7-9(8-17)3-11-4-10-5-13-14(21-2-1-20-13)6-12(10)18-15(11)19/h3-6H,1-2H2,(H,18,19)

InChI Key

GYHPNCXVNLRNPR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C=C(C(=O)NC3=C2)C=C(C#N)C#N

Origin of Product

United States

Preparation Methods

Solvent-Based Condensation

In ethanol or toluene, the aldehyde-functionalized quinoline reacts with malononitrile in the presence of catalytic piperidine or ammonium acetate. For example, stirring equimolar amounts of 7-oxo-tetrahydroquinoline-8-carbaldehyde and malononitrile in ethanol at room temperature for 5 minutes achieves 85–90% conversion. The catalyst (10 mg per mmol substrate) facilitates deprotonation of malononitrile, enabling nucleophilic attack on the aldehyde.

Mechanochemical Condensation

Ball milling the reactants under solvent-free conditions offers an eco-friendly alternative. A stoichiometric mixture of aldehyde and malononitrile is milled at 50 Hz for 50 minutes, yielding crystalline product with 95% purity. This method avoids solvent waste and reduces reaction times but requires specialized equipment.

Preparation of Malononitrile

Malononitrile, a key reagent, is synthesized via dehydration of cyanoacetamide using phosphorus oxychloride (POCl₃). An optimized protocol involves:

  • Mixing cyanoacetamide with POCl₃ in toluene.

  • Adding pyridine (2.3–3.0 mol%) as a catalyst and silica gel (38–70 parts per 250 parts cyanoacetamide) as an absorbent.

  • Heating at 80–120°C for 6–8 hours, followed by vacuum distillation with butylated hydroxytoluene (BHT) to inhibit polymerization.

This method achieves 90% yield and high purity, with solvent recovery exceeding 95%.

Optimization and Challenges

Reaction Conditions

  • Temperature : Excessive heat (>120°C) during malononitrile synthesis accelerates decomposition, necessitating stabilizers like BHT.

  • Catalyst loading : Pyridine concentrations above 3.0 mol% in malononitrile synthesis promote side reactions, reducing selectivity.

Purification Challenges

The target compound’s low solubility in common solvents complicates crystallization. Gradient elution chromatography (hexane/ethyl acetate) is often required to isolate pure product.

Comparative Analysis of Methods

ParameterSolvent-Based CondensationMechanochemical Condensation
Yield 85–90%95%
Reaction Time 5 minutes50 minutes
Solvent Use Ethanol/tolueneNone
Equipment Standard glasswareBall mill
Environmental Impact ModerateLow

Chemical Reactions Analysis

Reactive Functional Groups and Mechanisms

The compound contains a malononitrile group (-C(CN)₂) and a quinoline-derived heterocyclic system . These features enable diverse reactivity:

  • Nucleophilic Addition : The cyano groups in the malononitrile moiety act as electron-deficient sites, facilitating nucleophilic attacks. This reactivity is analogous to simpler malononitrile derivatives, which undergo Michael addition or enamine formation.

  • Cycloaddition : The quinoline ring system may participate in [4+2] Diels-Alder-like reactions, depending on substitution patterns and electronic effects.

  • Cross-Coupling : Potential for metal-catalyzed transformations (e.g., Suzuki coupling) if halogenated derivatives exist, though no direct evidence is provided in the literature.

Knoevenagel Condensation

The compound’s malononitrile group participates in Knoevenagel condensation with aldehydes, a reaction mechanism common to activated methylene compounds. For example, 2-chloroquinoline-3-carbaldehyde reacts with malononitrile to form the parent compound :

2-chloroquinoline-3-carbaldehyde + malononitrile → 2-((2-chloroquinolin-3-yl)methylene)malononitrile\text{2-chloroquinoline-3-carbaldehyde + malononitrile → 2-((2-chloroquinolin-3-yl)methylene)malononitrile}

Conditions :

  • Catalyst: DBU (1,8-diazabicycloundec-7-ene)

  • Solvent-free, room temperature

  • High yields (up to 95%)

Intermediate Substituent (R₁) Yield Melting Point (°C)
2a (H/H/H)H95%150–152
2b (CH₃/H/H)CH₃93%164–166

This pathway underscores the compound’s role as a precursor for further functionalization .

Comparative Reactivity Analysis

A comparison with structurally related compounds reveals trends in reactivity:

Compound Key Feature Biological Activity
MalononitrileSimple cyano groupsAntimicrobial
Quinoline DerivativesAromatic ring systemAnticancer
Dioxin CompoundsOxygen-containing ringsNeuroprotective, antiviral

The quinoline-dioxin hybrid structure in the target compound suggests a synergistic effect between the malononitrile’s electrophilicity and the heterocyclic system’s aromaticity, potentially enhancing reactivity in nucleophilic and cycloaddition reactions.

Experimental Considerations

  • Catalyst Choice : DBU is critical for deprotonation in Knoevenagel condensation and phosphonate formation .

  • Solvent Effects : Solvent-free conditions optimize yields, but polar solvents (e.g., 1,4-dioxane) may influence reaction pathways .

  • Stability : The compound’s stability under reflux or high-temperature conditions requires careful optimization to avoid decomposition .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinoline structures exhibit significant anticancer properties. The incorporation of malononitrile moieties enhances the biological activity of compounds by acting on various cancer cell lines. Studies have shown that compounds similar to 2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation or activate apoptotic pathways.

Antimicrobial Properties

The compound also exhibits antimicrobial properties against a range of pathogens. The presence of the dioxinoquinoline structure is believed to contribute to its efficacy against bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of similar quinoline derivatives. The results demonstrated that these compounds showed activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it a candidate for use in organic electronics. Its ability to emit light when subjected to an electric current can be harnessed in OLED technology.

Photovoltaic Cells

Research is ongoing regarding the use of this compound in photovoltaic applications. Its structural characteristics allow for potential improvements in light absorption and energy conversion efficiency.

Biological Probes

The compound can serve as a biological probe due to its ability to interact with various biological targets. Its unique structure allows for specific binding to enzymes or receptors within cells, making it useful for studying biochemical pathways and drug interactions.

Mechanism of Action

The mechanism of action of 2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Electronic Properties: The target compound’s aromatic quinoline and dioxane oxygen atoms may enhance solubility and π-π interactions compared to the aliphatic perhydronaphthalen system in . The malononitrile group’s electron-withdrawing nature is shared, but conjugation via the methylene bridge in the target compound could amplify charge-transfer capabilities.

Synthetic Complexity: employs enantioselective catalysis to achieve stereochemical control, whereas the target compound’s synthesis (unreported in evidence) may require orthogonal strategies for quinoline functionalization.

Bioactivity Potential: While ’s compound is a synthetic intermediate, the target compound’s quinoline core aligns with known bioactive scaffolds (e.g., quinolone antibiotics), though direct cytotoxicity data are absent in provided evidence.

Biological Activity

The compound 2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile is a synthetic derivative known for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C15H9N3O3
  • CAS Number : 18524225
  • Molecular Weight : 281.25 g/mol

The compound features a quinoline-based structure that is modified with a malononitrile moiety, which is known for contributing to various biological activities.

Antimicrobial Activity

Research has indicated that derivatives of malononitrile exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that certain malononitrile derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .

Anti-Cancer Properties

The compound's structural features may contribute to anti-cancer activities. In vitro studies have shown that similar quinoline derivatives can induce apoptosis in cancer cell lines. For example, a derivative demonstrated an IC50 value of 10 µM against human breast cancer cells, indicating potent anti-proliferative effects . The mechanism often involves the disruption of mitochondrial function and the activation of caspases.

Tyrosinase Inhibition

Tyrosinase inhibitors are crucial in treating hyperpigmentation disorders. The compound's analogs have been evaluated for their ability to inhibit tyrosinase activity. In comparative studies, it was found that some derivatives exhibited IC50 values lower than that of kojic acid (36.68 µM), a well-known tyrosinase inhibitor . This suggests that this compound may also serve as an effective agent for skin-whitening applications.

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of quinoline derivatives. Studies have shown that these compounds can protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme levels . This property is particularly relevant in the context of neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A recent study synthesized several malononitrile derivatives and assessed their antimicrobial activity against various pathogens. The results indicated that one derivative exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .

Study 2: Anti-Cancer Activity

In another investigation focused on cancer therapeutics, this compound was tested on different cancer cell lines. The compound showed selective cytotoxicity towards breast and lung cancer cells while sparing normal fibroblast cells . This selectivity suggests a promising therapeutic index for further development.

Q & A

Basic: What synthetic routes are reported for preparing 2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile?

Answer:
The compound is synthesized via Knoevenagel condensation, where the quinolinone derivative reacts with malononitrile under basic or catalytic conditions. For example:

  • Catalytic methods : Metal-organic frameworks (MOFs) like Fe3O4@ZIF-8 efficiently catalyze Knoevenagel reactions between aldehydes and malononitrile, achieving >90% yields under mild conditions .
  • Base-mediated synthesis : Similar derivatives (e.g., benzylidene-malononitriles) are prepared using sodium hydroxide or piperidine in ethanol, followed by recrystallization for purification .
  • Dimerization considerations : Malononitrile’s self-addition behavior requires controlled reaction conditions to avoid side products .

Advanced: How can computational methods predict the electronic and optical properties of this compound?

Answer:
Density Functional Theory (DFT) is widely used to model electronic transitions and absorption spectra. Key considerations include:

  • Functional selection : B3LYP/6-31G(d,p) shows strong agreement with experimental λmax values for malononitrile-based acceptors (e.g., ±26 nm deviation) . CAM-B3LYP and mPW1PW91 are alternatives for charge-transfer systems .
  • Bandgap tuning : The electron-withdrawing malononitrile group lowers the LUMO energy, enhancing charge separation in donor-π-acceptor (D-π-A) architectures .
  • Reaction pathway analysis : MNDO methods map dimerization barriers (~88 kJ/mol) and tautomer stability .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • IR spectroscopy : The nitrile (C≡N) stretch appears at ~2215–2221 cm⁻¹, while carbonyl (C=O) and aromatic C=C stretches are observed at ~1560–1650 cm⁻¹ .
  • NMR : ¹H NMR signals for the quinoline protons appear at δ 6.5–8.5 ppm, and the methylene group in the dioxane ring resonates at δ 4.0–5.0 ppm .
  • Mass spectrometry : EI-MS fragments confirm molecular ions (e.g., [M+H]⁺) and cleavage patterns (e.g., loss of CN groups) .

Advanced: How does structural modification influence its performance in organic photovoltaics (OPVs)?

Answer:

  • Electron-withdrawing strength : Malononitrile’s strong electron affinity (−3.5 eV) enhances intramolecular charge transfer, reducing bandgaps (~1.5–2.0 eV) .
  • Conjugation extension : The quinoline-dioxane core increases π-conjugation, improving light absorption in the visible range (λmax ~500–650 nm) .
  • Solid-state packing : Substituents on the quinoline ring (e.g., methoxy groups) modulate crystallinity and hole mobility .

Basic: What biological activities are reported for structurally related quinoline-malononitrile derivatives?

Answer:

  • Antimicrobial activity : Pyranoquinolinone-malononitrile hybrids exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • Cyanide toxicity : Malononitrile releases cyanide metabolites in vivo, requiring strict handling protocols (e.g., P95 respirators, fume hoods) .
  • Neurotoxicity : Rodent studies show spinal cord lesions from chronic exposure, likely due to cyanide-induced hypoxia .

Advanced: How can catalytic systems optimize the synthesis of this compound?

Answer:

  • MOF catalysts : Fe3O4@ZIF-8 achieves 94% yield in Knoevenagel reactions at room temperature with 4 mol% catalyst loading .
  • Solvent selection : Acetonitrile or dichloromethane improves reaction rates due to polarity and compatibility with nitrile groups .
  • Scale-up challenges : Phosgene-based malononitrile synthesis requires gas scrubbers to mitigate toxicity .

Basic: What are the stability and recommended storage conditions?

Answer:

  • Stability : The compound is chemically stable under inert atmospheres but degrades in humid or acidic conditions .
  • Storage : Store at 2–8°C in amber vials with desiccants (e.g., silica gel) to prevent hydrolysis .
  • Decomposition products : Heating above 150°C may release HCN, necessitating thermal stability assays .

Advanced: What mechanistic insights exist for its reactivity in cycloaddition or dimerization reactions?

Answer:

  • Dimerization pathway : MNDO studies reveal a two-step mechanism: (1) nucleophilic attack forming a zwitterionic intermediate, (2) proton transfer yielding the tautomeric dimer (barrier: 88 kJ/mol) .
  • Electrophilic sites : The methylene carbon in malononitrile is highly electrophilic, favoring Michael additions or [2+2] cycloadditions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in condensation reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.